2-(Hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

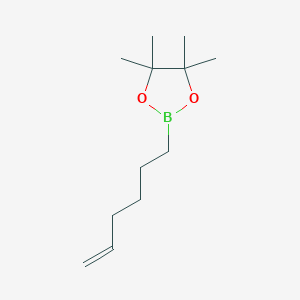

2-(Hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a dioxaborolane core (4,4,5,5-tetramethyl substitution) and a hex-5-en-1-yl substituent. This compound belongs to the pinacol boronic ester family, widely used in Suzuki-Miyaura cross-coupling reactions, hydroboration processes, and as intermediates in organic synthesis. The hex-5-en-1-yl group introduces an alkenyl moiety, which may influence its reactivity in transition-metal-catalyzed transformations or cycloaddition reactions.

Properties

IUPAC Name |

2-hex-5-enyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BO2/c1-6-7-8-9-10-13-14-11(2,3)12(4,5)15-13/h6H,1,7-10H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROAEADKDNMLGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroboration of 5-Hexen-1-ol Derivatives

One approach involves starting from 5-hexen-1-ol, which is first converted into a suitable leaving group derivative (e.g., tosylate), then reacted with a boron source to install the dioxaborolane moiety.

- 5-Hexen-1-ol is treated with tosyl chloride and triethylamine in dichloromethane at 0 °C to room temperature to form hex-5-en-1-yl 4-methylbenzenesulfonate with high yield (96%).

- The tosylate intermediate can then undergo nucleophilic substitution or metal-catalyzed borylation to introduce the boronate ester.

- Purification is typically done by flash chromatography using hexane/ethyl acetate gradients.

This method is advantageous for its straightforward conversion of the alcohol to a good leaving group, enabling subsequent boronation.

Transition Metal-Catalyzed Borylation of Terminal Alkynes

Another method uses the reaction of terminal alkynes with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of catalysts under inert atmosphere.

- 1-(Hex-1-yn-1-yloxy)-3-methylbenzene is reacted with neat 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in tetrahydrofuran under nitrogen at room temperature for 1.5 hours.

- The reaction mixture is concentrated and purified on silica gel.

- This method yields the boronate ester with retention of the alkyne-derived substituent, which can be further manipulated to the hex-5-en-1-yl derivative by subsequent transformations.

Lithiation-Borylation Sequence

This approach involves lithiation of a suitable precursor followed by reaction with boronate reagents.

- n-Butyllithium is used to lithiate a halogenated or sulfonated hexenyl precursor in tetrahydrofuran at low temperature.

- The lithiated intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane or its derivatives to form the target boronate ester.

- Purification is achieved by flash chromatography, often using pentane/diethyl ether mixtures.

This method allows for precise regio- and stereochemical control and is useful for synthesizing functionalized allylboronic esters.

Organocatalytic Hydroboration in Ionic Liquids

A more recent method employs organocatalysts in pyrrolidinium ionic liquids to perform hydroboration of olefins, including substrates similar to hex-5-en-1-yl derivatives.

- The reaction uses pinacolborane and catalytic amounts of organocatalysts in ionic liquids to achieve hydroboration under mild conditions.

- This method is environmentally friendly and can be tuned for selectivity.

Comparative Data Table of Preparation Methods

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance Spectroscopy (NMR): ^1H and ^13C NMR spectra confirm the presence of the tetramethyl dioxaborolane ring and the hexenyl side chain.

- Infrared Spectroscopy (IR): Characteristic bands for sp^2 C-H stretching and C-O bonds of the dioxaborolane ring are observed.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight confirm the formation of the target compound.

- Chromatography: Flash column chromatography with hexane/ethyl acetate or pentane/diethyl ether mixtures is the standard purification method.

Summary and Recommendations

The preparation of 2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be efficiently achieved by multiple synthetic routes. The choice of method depends on the availability of starting materials, desired stereochemical outcomes, and scale of synthesis:

- For straightforward synthesis from alcohols, tosylation followed by borylation is effective.

- For more complex or stereochemically defined products, lithiation-borylation is preferred.

- For environmentally conscious synthesis, organocatalytic hydroboration in ionic liquids offers a promising alternative.

Each method is supported by thorough characterization and purification protocols, ensuring the high purity of the final boronate ester.

Chemical Reactions Analysis

Types of Reactions

2-(Hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the compound into boron-containing alcohols or hydrocarbons.

Substitution: The boron atom can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium perborate, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce boron-containing alcohols. Substitution reactions can result in a wide range of functionalized boron compounds.

Scientific Research Applications

2-(Hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-containing structures.

Medicinal Chemistry: Research has explored its potential as a precursor for boron-containing drugs, which can exhibit unique pharmacological properties.

Industry: In industrial applications, it is used in the production of boron-containing catalysts and reagents for various chemical processes.

Mechanism of Action

The mechanism by which 2-(Hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with other molecules. The boron atom can form stable covalent bonds with carbon, oxygen, and nitrogen atoms, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The dioxaborolane scaffold is highly modular, with variations in the substituent at the 2-position dictating reactivity and applications. Below is a comparison of key analogs:

†Calculated based on analogous compounds (e.g., ).

Research Findings and Data

Table 1: Comparative Reactivity in C–H Borylation

Key Observations:

Biological Activity

2-(Hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound is characterized by its unique dioxaborolane structure which includes a boron atom bonded to two oxygen atoms and a carbon chain featuring a hex-5-en-1-yl group. The introduction of this unsaturated carbon chain enhances the compound's potential for various biological and chemical applications.

The compound has a molecular formula of and a molecular weight of 210.12 g/mol. It is known for its stability and reactivity in various chemical processes due to the dioxaborolane structure. Its synthesis typically involves several steps including the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with appropriate alkenes under controlled conditions .

The biological activity of this compound can be attributed to its ability to participate in various chemical transformations that can affect biological systems. The unsaturation in the hex-5-en-1-yl group allows for further reactions such as cross-coupling reactions that are significant in medicinal chemistry.

Interaction Studies

Interaction studies indicate that this compound can react with various biological molecules. For instance:

- Reactivity with Amino Acids : The compound has been shown to form stable adducts with amino acids through its boron atom, which can enhance the delivery of therapeutic agents.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties by scavenging free radicals in vitro.

Case Study 1: Antioxidant Potential

A study investigating the antioxidant activity of organoboron compounds found that derivatives similar to this compound demonstrated significant free radical scavenging capabilities. The results indicated a dose-dependent relationship between concentration and antioxidant activity .

Case Study 2: Applications in Drug Delivery

Research on boron compounds has highlighted their utility in drug delivery systems. In one study, the incorporation of organoboron compounds into lipid-based nanoparticles improved the bioavailability of poorly soluble drugs. This suggests potential applications for this compound in enhancing drug solubility and stability .

Comparative Analysis

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methylstyryl 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Contains a methyl-substituted styryl group | Enhanced stability due to steric hindrance |

| 2-(Octenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Contains an octenyl substituent | Broader range of unsaturation for diverse reactivity |

| 4-(Triphenylvinyl)phenyl boron derivatives | Functionalized for OLED applications | High luminescence efficiency |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(Hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer: The compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions. A general procedure involves reacting a hex-5-en-1-yl halide (e.g., bromide or iodide) with a preformed dioxaborolane precursor (e.g., bis(pinacolato)diboron, B₂pin₂) in the presence of a transition-metal catalyst (e.g., Pd or Ni). Solvent choice (e.g., THF, DMF) and temperature (typically 60–100°C) are critical for yield optimization. Post-synthesis purification via flash column chromatography (hexanes/ethyl acetate gradients) is recommended .

Q. How is this compound characterized, particularly addressing challenges posed by boron in spectroscopic analysis?

- Methodological Answer:

- ¹H/¹³C NMR: The hex-5-en-1-yl chain’s protons and carbons are detectable, but the boron-bound carbons (C-B) are often absent due to quadrupolar relaxation effects. Use high-field NMR (≥400 MHz) and compare with analogous structures (e.g., ).

- ¹¹B NMR: Expect a peak near δ 30–35 ppm, typical for dioxaborolanes.

- IR: The B-O stretching vibration appears at ~1350–1400 cm⁻¹.

- HRMS: Use ESI or MALDI-TOF for accurate mass validation .

Q. What purification strategies are effective for removing boronic acid byproducts?

- Methodological Answer: Flash column chromatography (silica gel, hexanes/ethyl acetate) is standard. For stubborn impurities, recrystallization in non-polar solvents (e.g., hexanes) or preparative HPLC (C18 column, acetonitrile/water) can improve purity. Monitor by TLC (Rf ~0.5 in 4:1 hexanes/EtOAc) .

Advanced Research Questions

Q. How does the hex-5-en-1-yl substituent influence reactivity compared to aryl or alkyl-substituted dioxaborolanes?

- Methodological Answer: The alkenyl group introduces unique steric and electronic effects:

- Steric Effects: The linear hexenyl chain may reduce steric hindrance compared to bulky aryl groups (e.g., biphenyl in ), enhancing cross-coupling efficiency.

- Electronic Effects: The electron-rich double bond can stabilize transition states in radical reactions (e.g., Fe-catalyzed couplings, ).

- Comparative Table:

Q. What mechanistic insights explain stereochemical outcomes in Z-selective alkenylboronations using this compound?

- Methodological Answer: Iron-catalyzed reactions (e.g., ) proceed via radical intermediates. The hexenyl chain’s conformation stabilizes the transition state through hyperconjugation, favoring Z-isomer formation. Computational studies (DFT) and deuterium-labeling experiments can validate this mechanism. Use low-temperature ESR to detect radical intermediates .

Q. How can cross-electrophile coupling (XEC) reactions be optimized with this alkenylboron reagent?

- Methodological Answer:

- Electrochemical XEC: Apply a constant potential (−1.5 to −2.0 V vs Ag/AgCl) in DMF with a Ni catalyst. The alkenylboron reagent acts as a nucleophile, reacting with alkyl halides.

- Photoredox XEC: Use Ir(ppy)₃ as a photocatalyst under blue LED light. The hexenyl group’s electron-rich double bond enhances single-electron transfer (SET) efficiency. Monitor reaction progress by in situ IR .

Q. How should researchers resolve contradictions in biological activity data for structurally similar dioxaborolanes?

- Methodological Answer:

- Structure-Activity Relationship (SAR): Compare substituent effects using in vitro assays (e.g., ’s dichlorobiphenyl vs. hexenyl analogs).

- Metabolic Stability: Assess via liver microsome assays. Alkenyl groups may undergo faster oxidation than aryl groups, altering bioavailability.

- Data Normalization: Use orthogonal assays (e.g., SPR for binding affinity, qPCR for gene expression) to validate conflicting results .

Key Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.